

The Strategic Importance of 2-Methylquinolin-3-ol

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Compound of Interest

Compound Name: **2-Methylquinolin-3-ol**

Cat. No.: **B1297092**

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The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.^[1] These compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^[2] **2-Methylquinolin-3-ol** (CAS 613-19-4) is of particular interest due to its specific substitution pattern: a methyl group at the 2-position and a hydroxyl group at the 3-position.^[3] This arrangement of a hydrogen bond donor (-OH) and a hydrophobic group (-CH₃) on the heteroaromatic ring creates a molecule with a high potential for forming specific, directional intermolecular interactions. Elucidating its crystal structure is therefore paramount to understanding its solid-state behavior, such as polymorphism, and provides a rational basis for designing new derivatives with enhanced therapeutic profiles.^[4]

From Synthesis to Single Crystal: A Methodical Approach

The journey to structural elucidation begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 2-Methylquinolin-3-ol

A common and effective route for synthesizing **2-Methylquinolin-3-ol** involves the condensation of o-aminobenzaldehyde with chloroacetone.^{[5][6]} This method provides a reliable pathway to the target molecule in good yield.

Synthesis Protocol Overview:

- A solution of o-aminobenzaldehyde and chloroacetone is prepared in a suitable solvent such as tetrahydrofuran.[6]
- A second aqueous solution containing a base (e.g., sodium hydroxide) is prepared.[6]
- The two solutions are mixed and reacted, often in a microchannel reactor to ensure precise control over reaction conditions and maximize yield.[6]
- The resulting product, **2-Methylquinolin-3-ol**, is then separated and purified using standard techniques like recrystallization or column chromatography to achieve the high purity required for crystallization.

The Art of Crystallization: Slow Evaporation

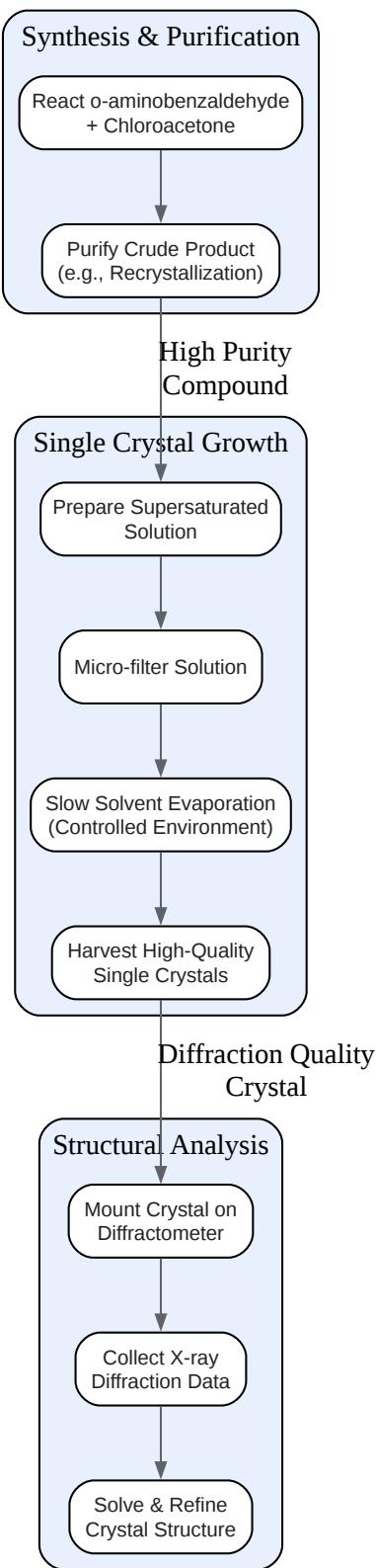
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution, minimizing defects in the crystal lattice. The slow evaporation technique is a field-proven method for achieving this.

Experimental Protocol: Slow Evaporation Crystallization

- Solvent Selection: Choose a solvent or solvent system in which **2-Methylquinolin-3-ol** has moderate solubility. Ethanol or an ethanol/water mixture are common starting points. The key is that the solvent should evaporate slowly at a stable temperature.
- Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve the material fully.
- Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any microscopic particles that could act as uncontrolled nucleation sites, leading to a shower of tiny crystals instead of a few large ones.
- Controlled Evaporation: Cover the vial with a cap that has been pierced with one or two small holes using a needle. This restricts the rate of solvent evaporation. Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab, at a constant temperature.

- Monitoring and Harvesting: Observe the vial periodically over several days to weeks. Once well-formed, single crystals of sufficient size (typically > 0.1 mm in all dimensions) appear, they can be carefully harvested from the mother liquor using a pipette or a small loop.

The causality behind this meticulous protocol is to maintain the solution in a state of slight supersaturation for an extended period, allowing molecules to deposit onto a limited number of growing crystal faces in a highly ordered fashion.



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Figure 1: Workflow from synthesis to structure elucidation for **2-Methylquinolin-3-ol**.

Structural Elucidation and Supramolecular Assembly

The definitive atomic arrangement is determined by single-crystal X-ray diffraction. While a specific, publicly archived crystal structure for **2-Methylquinolin-3-ol** (CAS 613-19-4) was not identified in a comprehensive search of leading databases, we can detail the type of data obtained and confidently predict its structural features based on its known functional groups and analysis of closely related quinoline structures.

Crystallographic Data: An Illustrative Example

To illustrate the results of a successful structure determination, the table below presents crystallographic data for a related compound, 2-Chloro-6-methylquinoline-3-carbaldehyde.^[7] This data provides the fundamental parameters of the crystal's unit cell—the basic repeating block of the structure.

Table 1: Representative Crystallographic Data for a 2-Methylquinoline Analogue (2-Chloro-6-methylquinoline-3-carbaldehyde)^[7]

Parameter	Value
Chemical Formula	C ₁₁ H ₈ CINO
Formula Weight	205.63
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	5.944
b (Å)	3.9210
c (Å)	20.390
β (°)	101.377
Volume (Å ³)	465.9
Z (Molecules/Unit Cell)	2
R-factor (%)	3.4

Predicted Molecular and Supramolecular Structure of 2-Methylquinolin-3-ol

Based on its molecular structure, the solid-state packing of **2-Methylquinolin-3-ol** is expected to be dominated by a robust hydrogen-bonding network.

- Primary Interaction: O—H···N Hydrogen Bonding: The most powerful and directional non-covalent interaction will be the hydrogen bond formed between the hydroxyl group (-OH) of one molecule and the nitrogen atom of the quinoline ring of a neighboring molecule. This type of interaction is a classic and highly reliable motif in heterocyclic crystal engineering, leading to the formation of well-defined supramolecular chains or dimers.
- Secondary Interactions: π-π Stacking: The planar, aromatic quinoline rings are primed for π-π stacking interactions. These interactions, where the electron clouds of adjacent rings attract one another, will likely dictate how the primary hydrogen-bonded chains pack together, contributing significantly to the overall stability of the crystal lattice.

Figure 2: Predicted primary and secondary intermolecular interactions in the crystal lattice of **2-Methylquinolin-3-ol**.

Implications for Pharmaceutical Development

Understanding these structural details is not merely an academic exercise; it provides actionable intelligence for drug development.

- Rational Drug Design: Knowledge of the key O—H…N hydrogen bond provides a clear strategy for creating co-crystals. By introducing a co-former molecule with a complementary hydrogen bond donor or acceptor, one can systematically alter properties like solubility and dissolution rate.
- Polymorphism Risk Assessment: The presence of strong, directional interactions like the O—H…N bond, combined with less specific π - π stacking, suggests a high likelihood of polymorphism—the ability to form multiple crystal structures. A thorough crystallographic study is the first and most critical step in identifying and characterizing different polymorphs, each of which can have unique properties and must be controlled during manufacturing.
- Structure-Activity Relationship (SAR): A definitive crystal structure provides the precise 3D coordinates of the molecule. This information is invaluable for computational modeling and docking studies, allowing scientists to visualize how **2-Methylquinolin-3-ol** or its derivatives might bind to a biological target, thereby guiding the synthesis of more potent and selective analogues.

Conclusion

While the specific crystal structure of **2-Methylquinolin-3-ol** remains to be publicly reported, a thorough analysis based on its constituent functional groups and the well-documented behavior of related quinoline compounds allows for a confident prediction of its supramolecular assembly. The structure is anticipated to be governed by a robust O—H…N hydrogen-bonding motif, leading to chain formation, with these chains further organized by π - π stacking interactions. This detailed structural hypothesis provides a powerful framework for researchers, guiding experimental efforts in crystallization, polymorphism screening, and the rational design of new chemical entities for therapeutic applications. The eventual experimental validation of

this structure will be a valuable addition to the field of solid-state chemistry and medicinal research.

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